molecular formula C11H14N2 B3198933 2-(Isopropylamino-methyl)-benzonitrile CAS No. 1016705-80-8

2-(Isopropylamino-methyl)-benzonitrile

Cat. No.: B3198933
CAS No.: 1016705-80-8
M. Wt: 174.24 g/mol
InChI Key: WLYMVIKIPQQLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzonitrile (B105546) Derivatives in Organic Synthesis Research

The parent compound, benzonitrile, was first reported in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. This discovery laid the groundwork for the exploration of a new class of organic compounds known as nitriles. Initially, research into benzonitrile and its derivatives was driven by the dye industry, where they served as key intermediates. rsc.org Over time, their utility expanded dramatically. Classical methods for synthesizing benzonitriles, such as the ammoxidation of toluene, the cyanation of benzene (B151609) halides, and the dehydration of benzamides, have become fundamental processes in industrial chemistry. rsc.org These methods have enabled the large-scale production of benzonitrile, which is a precursor to products like benzoguanamine, a component of high-performance coatings. rsc.org The versatility of the nitrile group, which can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions, has cemented the role of benzonitrile derivatives as indispensable tools in organic synthesis. rsc.org

Overview of Isopropylamino-Functionalized Organic Molecules in Research

The isopropylamino group is a common structural motif in a wide range of biologically active molecules. nih.gov Its inclusion in a molecule can significantly influence its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. reachemchemicals.comstereoelectronics.org Amines are prevalent in medicinal chemistry because they can act as hydrogen bond donors or acceptors and can be protonated to form ionic bonds with biological targets like proteins and enzymes. stereoelectronics.orgdrugdiscoverytrends.com The branched nature of the isopropyl group can also provide steric bulk that may enhance binding selectivity or shield adjacent functional groups from metabolic degradation. These properties make the isopropylamino moiety a valuable component in the design of new pharmaceutical agents. The strategic incorporation of such functional groups is a key principle in drug design, allowing medicinal chemists to fine-tune a molecule's pharmacological profile. reachemchemicals.comnih.gov

Positioning of 2-(Isopropylamino-methyl)-benzonitrile within Contemporary Chemical Research Landscapes

This compound integrates two key functional units: the benzonitrile core and an isopropylamino-methyl side chain. The benzonitrile portion serves as a valuable synthetic handle and is a recognized pharmacophore found in several FDA-approved drugs. nih.govnih.gov The nitrile group's strong electron-withdrawing nature can significantly modulate the electronic properties of the aromatic ring and participate in crucial binding interactions, such as π-π stacking. nih.gov The isopropylamino-methyl group introduces a basic amine center and a flexible linker, which are desirable features for interacting with biological macromolecules. stereoelectronics.orgdrugdiscoverytrends.com

Given these features, this compound can be positioned as a versatile building block in several areas of contemporary research:

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. Its structure is a logical starting point for creating libraries of related molecules for screening against various biological targets. nih.govresearchgate.net

Synthetic Methodology: As a target molecule for developing new synthetic routes to access ortho-substituted benzonitriles, which can be challenging to prepare. rsc.orgnih.gov

Materials Science: The nitrile group can be utilized in the synthesis of polymers and coordination complexes, although this is a less explored area for this specific substitution pattern.

Key Research Challenges and Opportunities Associated with Aromatic Nitriles

The synthesis of polysubstituted benzenes, including aromatic nitriles, presents significant challenges, primarily centered on controlling regioselectivity. libretexts.org The order in which substituents are introduced is critical, as the directing effects of existing groups on the ring dictate the position of subsequent functionalization. libretexts.orgkhanacademy.org

Key Challenges:

Regiocontrol: Synthesizing a specific isomer, such as an ortho-substituted benzonitrile, can be difficult. For example, direct functionalization of benzonitrile often leads to meta-substituted products due to the deactivating, meta-directing nature of the nitrile group.

Reaction Limitations: Many powerful reactions, like the Friedel–Crafts alkylation or acylation, are ineffective on strongly deactivated rings, such as those bearing a nitrile group. libretexts.org This necessitates multi-step synthetic sequences, often involving the introduction of the nitrile group late in the synthesis or the use of protecting groups. khanacademy.org

Green Chemistry: Many traditional methods for nitrile synthesis involve harsh conditions or toxic reagents (e.g., cyanide salts). There is a continuous need for greener, more sustainable synthetic protocols. rsc.org

Opportunities:

Novel Catalytic Methods: The development of new transition-metal-catalyzed C-H activation or cross-coupling reactions provides an opportunity to synthesize complex benzonitrile derivatives with high precision and efficiency. rsc.orgnih.gov

Sustainable Synthesis: Exploring alternative, environmentally benign synthetic routes, such as those using ionic liquids or biocatalysis, represents a significant area of research. rsc.org

Diversity-Oriented Synthesis: The creation of efficient pathways to molecules like this compound would enable the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery. nih.gov

Rationale for Dedicated Academic Investigation of this compound

A dedicated academic investigation of this compound is warranted by its status as a structurally intriguing yet under-researched molecule. The compound represents a convergence of the benzonitrile and isopropylamino pharmacophores, suggesting a high potential for biological activity. reachemchemicals.comnih.gov The primary rationale for its study can be summarized as follows:

Exploration of Synthetic Pathways: The ortho-substitution pattern presents a non-trivial synthetic challenge. Developing a robust and efficient synthesis for this compound would be a valuable contribution to synthetic organic chemistry, potentially applicable to a broader range of ortho-substituted benzonitriles. libretexts.orglibretexts.org

Foundation for Medicinal Chemistry Programs: As a novel chemical entity, it serves as an excellent starting point for a medicinal chemistry campaign. Its synthesis would allow for subsequent biological evaluation and structure-activity relationship (SAR) studies, where modifications to both the benzonitrile ring and the amino side chain could be systematically explored to optimize for a desired biological effect. nih.govresearchgate.net

Probing Chemical Space: The characterization and study of this molecule contribute to the fundamental understanding of how the interplay between its functional groups influences its chemical and physical properties.

In essence, this compound is an ideal candidate for academic research, where the dual goals of advancing synthetic methodology and exploring new areas of chemical biology can be pursued.

Chemical Properties and Related Structures

Detailed research findings on this compound are not extensively published. However, its basic properties can be compiled, and a comparative analysis with related structures provides valuable context.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.247 g/mol
IUPAC Name 2-((isopropylamino)methyl)benzonitrile

| InChI Key | WLYMVIKIPQQLKZ-UHFFFAOYSA-N |

Data sourced from available chemical supplier information.

Table 2: Comparison with Structurally Related Benzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference
2-(Methylamino)benzonitrile C₈H₈N₂ 132.16 Amino group directly on the ring; methyl instead of isopropyl.
2-((Methylamino)methyl)benzonitrile C₉H₁₀N₂ 146.19 Methylamino instead of isopropylamino group.
4-((Isopropylamino)methyl)benzonitrile C₁₁H₁₄N₂ 174.25 Para-substitution instead of ortho-substitution.

| 5-Fluoro-2-(isopropylamino)benzonitrile | C₁₀H₁₁FN₂ | 178.21 | Isopropylamino group directly on the ring; fluoro substituent. |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-(Methylamino)benzonitrile
2-((Methylamino)methyl)benzonitrile
4-((Isopropylamino)methyl)benzonitrile
5-Fluoro-2-(isopropylamino)benzonitrile
Ammonium benzoate
Benzaldehyde
Benzamide
Benzene
Benzonitrile
Benzoguanamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(propan-2-ylamino)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYMVIKIPQQLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isopropylamino Methyl Benzonitrile

Retrosynthetic Analysis of 2-(Isopropylamino-methyl)-benzonitrile

A retrosynthetic analysis of the target molecule, this compound, reveals two primary and logical disconnection points, both centered around the formation of the benzylic amine.

Scheme 1: Retrosynthetic analysis of this compound Disconnection A: C-N Bond Disconnection (Alkylation Approach)

The most straightforward disconnection breaks the bond between the nitrogen atom and the benzylic carbon. This leads to two key synthons: an isopropylamine (B41738) cation or its equivalent, and a 2-(halomethyl)benzonitrile anion or its electrophilic equivalent. The corresponding synthetic precursors are isopropylamine and a 2-(halomethyl)benzonitrile, such as 2-(bromomethyl)benzonitrile. This strategy points towards a direct alkylation of isopropylamine.

Disconnection B: C=N Bond Disconnection (Reductive Amination Approach)

An alternative disconnection strategy involves considering the C-N single bond as the result of a reduction. This leads back to an imine intermediate, formed from the condensation of an aldehyde and a primary amine. The precursors for this pathway are therefore 2-cyanobenzaldehyde (B126161) and isopropylamine. This route falls under the category of reductive amination.

Precursor Synthesis and Starting Material Considerations

The successful synthesis of this compound relies on the accessibility and purity of its precursors.

Preparation of 2-Substituted Benzonitrile (B105546) Intermediates

The two primary benzonitrile-based precursors identified in the retrosynthetic analysis are 2-(halomethyl)benzonitrile and 2-cyanobenzaldehyde.

2-(Bromomethyl)benzonitrile: This key intermediate for the alkylation approach is commercially available. It can also be synthesized in the laboratory from 2-methylbenzonitrile. A common method for this transformation is the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and typically under photochemical conditions. google.com

Table 1: Synthesis of 2-(Bromomethyl)benzonitrile from 2-Methylbenzonitrile

ReactantReagentInitiatorSolventConditionsProduct
2-MethylbenzonitrileN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon tetrachlorideReflux, UV irradiation2-(Bromomethyl)benzonitrile

2-Cyanobenzaldehyde: This aldehyde is the precursor for the reductive amination pathway and is also commercially available. wikipedia.orgyoutube.com Its synthesis can be achieved through the oxidation of 2-methylbenzonitrile, though selective oxidation to the aldehyde without over-oxidation to the carboxylic acid can be challenging.

Synthesis of Isopropylamino-Functionalized Reagents

Isopropylamine: As a common and readily available primary amine, isopropylamine is the second key precursor for both proposed synthetic routes. google.comgoogle.comnih.gov It is produced industrially and is widely accessible.

Direct Synthesis Approaches

With the necessary precursors in hand, the synthesis of this compound can proceed through either alkylation or reductive amination.

Alkylation Strategies for Amine Introduction

This approach involves the direct reaction of isopropylamine with a 2-(halomethyl)benzonitrile, typically 2-(bromomethyl)benzonitrile. researchgate.net This is a nucleophilic substitution reaction where the nitrogen atom of isopropylamine acts as the nucleophile, displacing the bromide leaving group. youtube.com

A potential challenge with this method is the possibility of over-alkylation, where the desired secondary amine product can react further with the alkylating agent to form a tertiary amine. acs.orgresearchgate.net To favor mono-alkylation, a large excess of isopropylamine can be used. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrobromic acid formed as a byproduct.

Scheme 2: Alkylation of Isopropylamine with 2-(Bromomethyl)benzonitrile

Table 2: Representative Conditions for Alkylation of Isopropylamine

ElectrophileNucleophileSolventBaseTemperatureProduct
2-(Bromomethyl)benzonitrileIsopropylamine (excess)Dichloromethane (B109758) or Acetonitrile (B52724)-Room TemperatureThis compound

Reductive Amination Pathways

Reductive amination offers a highly effective and controlled method for the synthesis of secondary amines. researchgate.net This two-step, one-pot process begins with the reaction of 2-cyanobenzaldehyde with isopropylamine to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for the reduction of the imine. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although milder and more selective reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can be used in the same pot as the imine formation under acidic conditions. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or nickel is also a viable reduction method. youtube.com

Scheme 3: Reductive Amination of 2-Cyanobenzaldehyde with Isopropylamine

Table 3: Common Reducing Agents for Reductive Amination

AldehydeAmineReducing AgentSolventConditionsProduct
2-CyanobenzaldehydeIsopropylamineSodium triacetoxyborohydrideDichloroethane or THFRoom TemperatureThis compound
2-CyanobenzaldehydeIsopropylamineSodium borohydrideMethanol (B129727)0 °C to Room TemperatureThis compound
2-CyanobenzaldehydeIsopropylamineH₂/Pd-CEthanol or MethanolRoom Temperature, atmospheric or elevated pressureThis compound

Multi-Component Reaction Methodologies, including Aryne Alkylcyanation and Benzannulation Reactions

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like this compound by forming several bonds in a single operation. These methods are prized for their high atom economy and ability to rapidly build molecular complexity from simple precursors.

Aryne Alkylcyanation: A direct and efficient route for the synthesis of 2-substituted benzonitriles involves the alkylcyanation of in-situ generated arynes. rsc.org This method utilizes the reaction of an aryne with an N,N-disubstituted aminomalononitrile (B1212270) to directly install both the aminomethyl and nitrile functionalities onto the aromatic ring. rsc.org The reaction proceeds by generating a highly reactive aryne intermediate, which is then trapped by the aminomalononitrile nucleophile. This approach is notable for its directness in forming the core structure of 2-(aminomethyl)benzonitriles. rsc.org The versatility of aryne chemistry in creating substituted aromatic compounds from easily accessible precursors further underscores its utility. researchgate.net

Benzannulation Reactions: Benzannulation reactions provide a powerful strategy for constructing the substituted benzonitrile ring system from acyclic precursors. acs.orgnih.gov These cycloaddition methods are particularly useful for creating densely functionalized aromatic compounds that might be difficult to access through traditional substitution reactions on a pre-existing benzene (B151609) ring. acs.org

One notable method is the Tf₂O-mediated [3 + 2 + 1] benzannulation, which combines enaminones and acylacetonitriles to form multisubstituted arylnitriles under mild conditions. acs.orgnih.gov Mechanistic studies indicate that this process involves a sequence of nucleophilic additions followed by a Knoevenagel condensation and subsequent aromatization. acs.orgnih.gov Other variations, such as the Asao–Yamamoto benzannulation, combine substituted 2-(phenylethynyl)benzaldehydes with alkynes to yield highly substituted naphthalene (B1677914) derivatives, showcasing the power of these reactions to build complex aromatic architectures. acs.org Catalytic benzannulation reactions, sometimes employing silver catalysts, can also be used to generate complex diarylmethanes from enynones, highlighting the adaptability of this strategy. bohrium.com

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes to this compound rely on the modification of functional groups on a pre-existing aromatic scaffold. These multi-step sequences allow for strategic introduction of the required isopropylamino-methyl and nitrile moieties.

Amidation and Reduction Sequences

A classic and versatile indirect route involves an amidation reaction followed by a reduction step.

Amidation: This sequence can commence with a suitable benzoic acid derivative, such as 2-methylbenzoic acid or 2-formylbenzoic acid. The carboxylic acid is first activated and then coupled with isopropylamine to form the corresponding N-isopropylbenzamide. Alternatively, oxidative amidation of benzylamines can also be employed to form the amide bond. researchgate.net

Reduction: The subsequent step involves the reduction of a functional group. For instance, if starting from a 2-cyanobenzamide (B92452) precursor, the amide would be reduced to the secondary amine. More commonly, the synthesis may involve the reduction of the nitrile group of a precursor like 2-formylbenzonitrile, which is then followed by reductive amination with isopropylamine. The catalytic hydrogenation of the nitrile group to a primary amine is a key transformation, often employing heterogeneous catalysts like palladium on carbon (Pd/C). researchgate.netcardiff.ac.uk However, achieving high selectivity for the primary amine can be challenging, as over-alkylation can lead to the formation of secondary and tertiary amines. researchgate.net

Nitrile Group Introduction Strategies, including Photolysis and Hydrocyanation

The introduction of the nitrile group is a critical step in many synthetic approaches.

Photolysis: Photocatalytic methods represent a modern approach to forming key bonds under mild conditions. For instance, organic photocatalysts can be used in combination with an azide (B81097) ion as a hydrogen atom transfer (HAT) catalyst for the C-H alkylation of unmasked primary amines, providing a potential route to construct the α-tertiary amine structure. dntb.gov.ua Furthermore, metallaphotoredox catalysis, often involving nickel, can convert amino acids into more complex molecules, demonstrating the potential for light-mediated strategies in amine synthesis. chemrxiv.orgchemrxiv.org

Hydrocyanation: Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double or triple bond to introduce a nitrile group. While highly effective, this method requires the use of extremely toxic reagents and is subject to strict safety protocols. In the context of synthesizing the target compound, a hydrocyanation reaction could potentially be applied to a suitable precursor containing a reactive site for cyanation.

Catalytic Systems and Reaction Conditions Optimization

The choice of catalyst and reaction conditions is paramount for achieving high yield, selectivity, and efficiency in the synthesis of this compound.

Metal-Catalyzed Coupling Reactions, including Nickel-Catalysis and Noble Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high precision.

Nickel-Catalysis: As an earth-abundant and cost-effective alternative to precious metals, nickel has emerged as a powerful catalyst for a variety of transformations. richmond.edu Nickel-catalyzed reactions relevant to the synthesis of the target compound include:

Buchwald-Hartwig Amination: This cross-coupling reaction can form C-N bonds by coupling an aryl halide with an amine, representing a potential method for introducing the isopropylamino group. richmond.edu

C-H Amination: Directing C-H amination reactions with nickel catalysts allows for the installation of an amino group without pre-functionalization of the substrate. osti.gov Sequential C-H aminopyridylation followed by a nickel-catalyzed cross-coupling provides a novel pathway to complex amines. nih.gov

Decarbonylative Aminomethylation: Nickel catalysts can facilitate the decarbonylation of α-amino acid thioesters to achieve the aminomethylation of various substrates. organic-chemistry.org

Table 1: Selected Nickel-Catalyzed Reactions

Reaction Type Catalyst System (Example) Application Source(s)
Buchwald-Hartwig Amination (BPP)Ni(o-tolyl)Cl C-N cross-coupling richmond.edu
C-H Amination (AdFL)Ni(py) / Organic Azide Direct installation of amino groups osti.gov
Decarbonylative Coupling Ni(dppp)Cl₂ Aminomethylation of mercaptans organic-chemistry.org
C-N Cross-Coupling NiBr₂·diglyme / dtbbpy Coupling of N-aminopyridiniums nih.gov

Noble Metal Catalysis: Noble metals, particularly palladium (Pd) and platinum (Pt), remain indispensable for many catalytic processes due to their high activity and selectivity.

Palladium (Pd): Palladium catalysts, especially palladium on carbon (Pd/C), are widely used for hydrogenation reactions, such as the reduction of nitriles to amines. researchgate.netcardiff.ac.uk The continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) has been demonstrated using Pd/C with triethylammonium (B8662869) formate (B1220265) as the hydrogen source. cardiff.ac.uk Palladium is also a key catalyst in cross-coupling reactions like the Suzuki-Miyaura reaction. constructor.university

Platinum (Pt): Platinum-based catalysts are also highly effective for hydrogenation. Pt supported on materials like ceria-zirconia can achieve high yields in the hydrogenation of oximes to amines under ambient conditions. researchgate.net Heterostructures such as Pt-decorated 2D material aerogels have shown high catalytic activity in hydrogenation reactions. researchgate.net

Table 2: Selected Noble Metal-Catalyzed Reactions

Metal Catalyst System (Example) Application Source(s)
Palladium 5 wt% Pd/C Hydrogenation of benzonitrile researchgate.netcardiff.ac.uk
Palladium Pd(II) Complexes Allylic C-H amination nih.gov
Platinum 1% Pt/CeO₂-ZrO₂ Hydrogenation of oximes researchgate.net
Platinum Pt-decorated 2DM aerogels Hydrogenation of nitrostyrene researchgate.net

Organocatalytic Approaches, including Tertiary Amine Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative.

Tertiary Amine Catalysis: Tertiary amines, such as pyridine (B92270), can function as effective catalysts, particularly in reactions involving condensation steps. In certain multi-component reactions that form complex nitrile-containing heterocycles, pyridine has been shown to activate Knoevenagel condensation and Michael addition sequences. nih.gov Furthermore, in some metal-catalyzed cycles, the tertiary amine product itself can influence the reaction rate and mechanism. nih.gov This dual role highlights the importance of understanding the complete reaction system, where products may not always be inert spectators.

Photolytic Reaction Conditions

While thermal conditions are more commonly documented for the synthesis of N-substituted benzylamines, photolytic methods offer an alternative pathway. Photochemical reactions can facilitate the synthesis of benzylamines, often under mild conditions. nih.govlookchem.com For instance, the photocatalytic oxidation of benzylamine to N-benzyleneamine has been demonstrated using ultrathin BiOCl nanosheets under visible light, highlighting the potential of light-induced transformations in this chemical space. lookchem.com Although specific photolytic conditions for the direct synthesis of this compound are not extensively reported, the general principles of photochemical imine formation and reduction could be applied. Such a process would likely involve the irradiation of a solution containing 2-cyanobenzaldehyde and isopropylamine, potentially with a photosensitizer, to promote the formation of the imine, followed by a reduction step. The efficiency of such a reaction would be dependent on factors like the wavelength of light, the solvent, and the presence of catalysts.

Solvent Effects, Temperature Control, and Atom Economy in Synthesis

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound via reductive amination. The reaction is typically carried out in a solvent that can facilitate both the formation of the imine and the subsequent reduction. Alcohols, such as methanol or ethanol, are frequently used as they are compatible with common reducing agents and can solubilize the reactants. google.com The use of aprotic solvents like dichloromethane or tetrahydrofuran (B95107) (THF) is also plausible, particularly when using specific hydride reagents. acs.org Temperature control is crucial to manage the reaction rate and minimize side reactions. The initial imine formation is often performed at room temperature or with gentle heating, while the reduction step might require cooling, depending on the exothermicity of the reaction with the chosen reducing agent.

Atom economy, a key concept in green chemistry, evaluates the efficiency of a chemical process in converting reactants into the desired product. wikipedia.org The reductive amination of 2-cyanobenzaldehyde with isopropylamine, when utilizing catalytic hydrogenation, exhibits a high atom economy. In this ideal scenario, the only byproduct is water. thieme-connect.com

Reaction for High Atom Economy: 2-cyanobenzaldehyde + Isopropylamine + H₂ → this compound + H₂O

However, the use of stoichiometric reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) introduces byproducts, thereby lowering the atom economy. thieme-connect.com

Table 1: Comparison of Atom Economy for Different Reducing Agents

Reducing Agent Byproducts Atom Economy
H₂/Catalyst H₂O High
NaBH₄ Borate (B1201080) salts Moderate
NaBH(OAc)₃ Acetate (B1210297) and borate salts Low

Purification and Isolation Methodologies for Synthetic Products

The purification of this compound from the reaction mixture is essential to obtain a product of high purity. A common and effective method involves acid-base extraction. The basic nature of the amine product allows for its selective extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent. google.com

Subsequent purification can be achieved through distillation or column chromatography. Fractional distillation under reduced pressure is suitable for purifying the liquid product on a larger scale. For smaller quantities or for achieving very high purity, silica (B1680970) gel column chromatography is often employed. The choice of eluent is critical and typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity adjusted to achieve optimal separation.

Scalability and Efficiency of Synthetic Protocols, including Gram-Scale Synthesis

The reductive amination of aldehydes is a highly scalable and efficient process, making it suitable for gram-scale and even industrial production of amines. researchgate.net The efficiency of the synthesis of this compound can be high, with yields often exceeding 80-90% under optimized conditions. For larger scale synthesis, catalytic hydrogenation is often preferred over stoichiometric reducing agents due to its higher atom economy, lower cost, and reduced waste generation. thieme-connect.com

Continuous-flow hydrogenation has emerged as a particularly safe, efficient, and scalable method for reductive aminations. thieme-connect.com This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The use of packed-bed reactors with a heterogeneous catalyst facilitates easy separation of the catalyst from the product stream, simplifying the workup process and allowing for catalyst recycling. researchgate.net Such methodologies are readily applicable to the gram-scale synthesis of this compound.

Chemical Reactivity and Transformations of 2 Isopropylamino Methyl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group, consisting of a cyanide group attached to a benzene (B151609) ring, is a versatile functional group that participates in a variety of organic reactions. Its reactivity is influenced by the electron-withdrawing nature of the nitrile and the electronic effects of the ortho-substituted isopropylamino-methyl group.

Nucleophilic Addition Reactions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by nucleophiles. These reactions typically require activation of the nitrile group or the use of strong nucleophiles.

One-pot cascade reactions involving ortho-carbonyl-substituted benzonitriles with various nucleophiles can lead to the formation of isoindolin-1-ones. For instance, the reaction of 2-formylbenzonitrile with anilines, initiated electrochemically, results in the formation of N-aryl isoindolinones through a tandem process involving nucleophilic attack on the aldehyde followed by intramolecular cyclization with the nitrile group. nih.gov While this specific example involves an aldehyde, similar reactivity could be anticipated for related ortho-substituted benzonitriles where an initial reaction could generate a nucleophile that then attacks the nitrile.

The following table illustrates the types of products that can be obtained from nucleophilic additions to benzonitrile derivatives.

Reactant 1Reactant 2Product TypeReference
2-FormylbenzonitrileAnilinesN-Aryl Isoindolinones nih.gov
2-AcetylbenzonitrilesCarbon and Hetero-nucleophiles3,3-Disubstituted Isoindolinones

Reductive Transformations of the Nitrile Functionality

The nitrile group can be reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis. A variety of reducing agents can be employed for this purpose. For example, the reduction of azides, which can be considered as precursors to amines, can be achieved through hydrogenolysis. nih.gov

A more direct approach is the reductive alkylation of nitriles. For instance, benzonitrile can react with aldehydes and ketones in the presence of a cobalt catalyst and hydrogen gas to yield secondary amines. nih.gov This reaction proceeds through the formation of an imine intermediate which is then hydrogenated. The yield of these reactions can be influenced by the steric hindrance of the reactants. nih.gov

Hydrolytic and Solvolytic Reactions of the Nitrile

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid to produce the corresponding carboxylic acid. rsc.org In basic hydrolysis, the nitrile is heated with an alkali solution, such as sodium hydroxide (B78521), to form the salt of the carboxylic acid and ammonia (B1221849). rsc.org Subsequent acidification is necessary to obtain the free carboxylic acid.

A patent describes the hydrolysis of various nitriles, including benzonitrile, using an aqueous solution of barium hydroxide to produce the barium salt of the corresponding carboxylic acid. rsc.org

Reactivity of the Isopropylamino-methyl Side Chain

The isopropylamino-methyl side chain contains a secondary amine, which is a key site for various chemical transformations.

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and basic, allowing it to participate in a range of reactions.

Alkylation: Secondary amines can be alkylated to form tertiary amines. The N-alkylation of amines with alcohols can be achieved using various catalytic systems. For example, a cobalt(II) complex has been shown to be effective for the N-alkylation of amines with both primary and secondary alcohols via a hydrogen auto-transfer mechanism. researchgate.net Similarly, nickel pincer complexes can catalyze the N-alkylation of amines with secondary alcohols under mild conditions. researchgate.net Another approach involves the use of a ruthenium catalyst for the reductive N-alkylation of secondary amides with hydrosilanes to produce tertiary amines. researchgate.net

The following table summarizes different catalytic systems used for the N-alkylation of amines.

Amine SubstrateAlkylating AgentCatalystProductReference
Various aminesPrimary/Secondary AlcoholsCobalt(II) inverse triazolyl-pyridine complexN-alkylated amines researchgate.net
BenzylaminesSecondary AlcoholsNNN-Ni(II) pincer complexN-alkylated amines researchgate.net
Secondary amidesHydrosilanesTriruthenium clusterTertiary amines researchgate.net

Acylation: Secondary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form amides. A series of N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone have been synthesized by reacting 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one with various acyl chlorides. researchgate.net Although the starting material is a benzimidazolone and not 2-(isopropylamino-methyl)-benzonitrile, the principle of N-acylation of a secondary amine is directly applicable.

Oxidation Pathways of the Amine

The secondary amine group in this compound is susceptible to oxidation through several pathways, largely dictated by the choice of oxidant and reaction conditions. By analogy with other benzylic secondary amines, two primary oxidation products are anticipated: nitrones and imines.

A prominent pathway involves the oxidation to form a C-aryl nitrone. This transformation can be achieved using hydrogen peroxide (H₂O₂) in solvents like methanol (B129727) or acetonitrile (B52724), often without the need for a metal catalyst. nih.govcncb.ac.cnacs.org The reaction is believed to proceed through an initial oxidation of the secondary amine to the corresponding hydroxylamine, which is then further oxidized to the stable nitrone. acs.org Another effective metal-free system for this conversion utilizes Oxone® in a biphasic medium. researchgate.net

Alternatively, oxidative coupling reactions can lead to the formation of an imine. acs.org For instance, certain organocatalysts, such as salicylic (B10762653) acid derivatives, have been shown to promote the aerobic oxidation of benzylamines to N-benzylidenebenzylamines. acs.org In the case of this compound, this would involve the oxidation of two molecules and their subsequent condensation. The choice of catalyst and conditions is crucial; various transition metal catalysts are also known to facilitate the oxidation of amines to either imines or nitriles. researchgate.net

Table 1: Predicted Oxidation Pathways of the Amine Moiety

Oxidant/Catalyst System Predicted Product Reaction Type
H₂O₂ in Methanol/Acetonitrile N-(2-cyanobenzyl)-N-isopropyloxonium Nitrone Formation nih.gov
Oxone® N-(2-cyanobenzyl)-N-isopropyloxonium Nitrone Formation researchgate.net
Salicylic Acid Derivatives / O₂ N-(2-cyanobenzylidene)-N-isopropylamine Imine Formation acs.org
Ru Complex / Oxidant Benzonitrile or Imine Varies with oxidant researchgate.net
Salt Formation and Protonation Studies

The isopropylamino group is the most basic site in the this compound molecule. The nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base, readily reacting with acids to form ammonium (B1175870) salts. This is a standard and predictable reaction for amines.

Protonation occurs at the nitrogen of the secondary amine, as it is significantly more basic than the nitrogen of the nitrile group. The reaction with mineral acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr) is expected to yield the corresponding hydrochloride or hydrobromide salts. The formation of these salts, such as 2-((isopropylammonio)methyl)benzonitrile chloride, would result in crystalline solids with increased water solubility compared to the free base. The synthesis of amine hydrochlorides via methods like N-debenzylation is a well-established procedure in organic synthesis. organic-chemistry.org

Reactions at the Methylene (B1212753) Bridge

The methylene group (-CH₂-) in this compound is benzylic, positioning it between the aromatic ring and the amino group. This benzylic position is activated towards certain types of reactions, most notably C-H functionalization.

Transition metal-catalyzed C–H amination reactions offer a pathway to functionalize this position. For example, methods have been developed for benzylic C–H amination that proceed via N-aminopyridinium intermediates, which can then undergo further reactions like Ni-catalyzed cross-coupling. nih.gov Applying such a strategy could allow for the introduction of new substituents at the methylene bridge.

Oxidation at the benzylic carbon is another plausible transformation, which would lead to the formation of a ketone (an amide if the C-N bond is cleaved oxidatively). However, achieving chemoselectivity for methylene oxidation over amine oxidation can be challenging. The secondary amine is generally more susceptible to oxidation, and many conditions that oxidize benzylic C-H bonds would also oxidize the amine. nih.govresearchgate.net Selective oxidation of the methylene bridge would likely require protection of the amine functionality.

Cyclization Reactions Involving the Side Chain

The ortho positioning of the isopropylamino-methyl side chain and the nitrile group creates the potential for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. The most probable cyclization would involve the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbon of the nitrile group.

This type of reaction typically requires activation of the nitrile, for example, through coordination to a Lewis acid or a transition metal. Such activation would enhance the electrophilicity of the nitrile carbon, facilitating the intramolecular attack by the amine. This would lead to the formation of a six-membered ring, specifically a 3,4-dihydroquinazoline derivative. The synthesis of dihydroquinazolines from 2-aminobenzylamines is a well-documented process that proceeds through similar cyclization mechanisms. beilstein-journals.orgnih.gov Although this compound is a secondary amine, this cyclization remains a feasible pathway, likely proceeding through an initial N-functionalization followed by cyclodehydration. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Ring

Electrophilic aromatic substitution (EAS) on the benzonitrile ring of this compound is governed by the combined directing effects of the two substituents: the nitrile (-CN) group and the isopropylamino-methyl (-CH₂NH-iPr) group. libretexts.orgmasterorganicchemistry.com

Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It is a deactivating group and a meta-director. libretexts.org

Isopropylamino-methyl Group (-CH₂NH-iPr): As an alkyl group with a heteroatom, its effect is more complex and highly dependent on the reaction conditions.

Under neutral or basic conditions: The group is weakly activating and ortho, para-directing. The activating nature stems from the electron-donating character of alkyl groups.

Under acidic conditions: The amine nitrogen becomes protonated to form an ammonium salt (-CH₂NH₂⁺-iPr). This positively charged group is strongly electron-withdrawing and thus becomes a powerful deactivating group and a meta-director.

The outcome of an EAS reaction is therefore critically dependent on the acidity of the reaction medium. In reactions that use strong acids like nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄), the amine will be protonated. masterorganicchemistry.comyoutube.com The two deactivating groups will then direct incoming electrophiles. The -CN group directs meta to itself (positions 4 and 6), while the -CH₂NH₂⁺-iPr group directs meta to itself (positions 3 and 5). The substitution pattern will be determined by the interplay of these effects.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction (Conditions) Nature of Substituents Predicted Major Product Position(s)

Transition Metal-Mediated Transformations

The functional groups within this compound provide several handles for transition metal-mediated reactions.

Reduction of the Nitrile: The benzonitrile group can be hydrogenated to a primary amine (forming a diamine) using various transition metal catalysts. rsc.org Nickel-catalyzed transfer hydrogenation with hydrogen donors like 2-propanol or 1,4-butanediol (B3395766) is also an effective method for reducing benzonitriles, which can lead to primary or secondary amines depending on the conditions. nih.gov

Coupling Reactions: The secondary amine could potentially undergo N-arylation via palladium- or copper-catalyzed cross-coupling reactions, although this is more common for primary amines.

C-H Activation/Functionalization: As mentioned previously, the benzylic C-H bonds of the methylene bridge are susceptible to functionalization catalyzed by metals like rhodium or palladium. nih.gov This allows for the introduction of various substituents at this position.

Coordination Chemistry: The amine and nitrile functionalities can act as ligands, coordinating to transition metal centers. Such coordination can activate the molecule for further transformations or result in the formation of stable metal complexes with potential catalytic activity of their own. mdpi.com

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites makes chemo- and regioselectivity key considerations in the chemistry of this compound. mdpi.comslideshare.net

Chemoselectivity: In oxidation reactions, the secondary amine is generally the most easily oxidized site, leading to nitrones or imines. nih.gov Selective reaction at the methylene bridge or the nitrile would likely require specific catalytic systems or protection of the amine. In reduction reactions, the nitrile group is more readily reduced than the aromatic ring under typical catalytic hydrogenation conditions. Selective reduction of the nitrile over, for example, a reducible substituent on the ring would depend on the catalyst and conditions chosen. rsc.org

Regioselectivity: This is most pertinent in electrophilic aromatic substitution. As detailed in section 3.3, the regiochemical outcome is controlled by the electronic nature of the substituents. Under non-acidic conditions, the activating -CH₂NH-iPr group directs substitution to the positions ortho and para to itself (positions 6 and 4). Under acidic conditions, both substituents become deactivating and meta-directing, favoring substitution at position 5. In potential cyclization reactions, the regioselectivity is predetermined by the ortho relationship of the reacting groups, leading to a six-membered ring. nih.gov

Derivatization Strategies for Analog Generation

The molecular architecture of this compound offers several avenues for chemical modification to generate a library of analogs. These derivatization strategies primarily target the reactive secondary amine and the aromatic benzonitrile core. The generation of such analogs is a common practice in medicinal chemistry to explore structure-activity relationships.

The secondary amine group is a key site for derivatization. It can readily undergo N-alkylation or N-acylation to introduce a wide variety of substituents. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, polarity, and basicity. For instance, N-alkylation with different alkyl halides or through reductive amination can introduce linear, branched, or cyclic alkyl groups. The regioselective N-alkylation of amino groups is a well-established transformation in organic synthesis. nih.gov Similarly, N-acylation with acyl chlorides, anhydrides, or carboxylic acids can furnish a range of amide derivatives.

The benzonitrile moiety presents further opportunities for structural diversification. The nitrile group itself can be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The benzene ring is also susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents such as nitro, halogen, or alkyl groups, although the directing effects of the existing substituents would need to be considered.

Furthermore, more complex heterocyclic systems can be constructed using benzonitrile derivatives as starting materials. For example, reactions involving the nitrile group and an ortho-substituent can lead to the formation of fused ring systems. While specific examples for this compound are not prevalent in the literature, the synthesis of isoindolinone analogs from 2-acetylbenzonitrile (B2691112) illustrates how a benzonitrile derivative can be a precursor to more complex heterocyclic structures through cascade reactions. nih.gov

These derivatization strategies allow for a systematic exploration of the chemical space around the parent molecule, which is crucial for the development of new chemical entities with tailored properties.

Table of Potential Analog Derivatives:

This table outlines potential analogs of this compound that could be generated through various derivatization strategies, along with the type of chemical transformation required.

Analog Compound Name Parent Compound Modification Strategy Potential Reagents/Conditions
2-((Ethyl(isopropyl)amino)methyl)benzonitrileThis compoundN-AlkylationEthyl iodide, K2CO3
2-((Benzyl(isopropyl)amino)methyl)benzonitrileThis compoundN-AlkylationBenzyl (B1604629) bromide, NaH
N-(2-cyanobenzyl)-N-isopropylacetamideThis compoundN-AcylationAcetyl chloride, triethylamine
N-(2-cyanobenzyl)-N-isopropylbenzamideThis compoundN-AcylationBenzoyl chloride, pyridine (B92270)
4-Nitro-2-((isopropylamino)methyl)benzonitrileThis compoundAromatic NitrationHNO3, H2SO4
2-((Isopropylamino)methyl)benzamideThis compoundNitrile HydrolysisH2SO4 (conc.), H2O
2-((Isopropylamino)methyl)benzoic acidThis compoundNitrile HydrolysisNaOH, H2O, heat
(2-((Isopropylamino)methyl)phenyl)methanamineThis compoundNitrile ReductionLiAlH4 or H2/Raney Ni

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR techniques are the cornerstone of structural characterization, offering a direct view of the different types of protons, carbons, and nitrogen atoms within the 2-(Isopropylamino-methyl)-benzonitrile molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For this compound, characteristic signals would be expected for the aromatic protons on the benzonitrile (B105546) ring, the methylene (B1212753) (-CH₂-) protons, the methine (-CH-) proton of the isopropyl group, and the methyl (-CH₃) protons of the isopropyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to the nitrile carbon, the quaternary and protonated carbons of the aromatic ring, the methylene carbon, the methine carbon, and the methyl carbons of theisopropyl group. The chemical shifts of these carbons are indicative of their electronic environment.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrile and amino nitrogen atoms in the molecule.

While specific, experimentally verified ¹H, ¹³C, and ¹⁵N NMR data for this compound are not widely available in the surveyed literature, the following table outlines the expected chemical shift ranges for the different nuclei based on the analysis of similar structures. rsc.orgrsc.orgrsc.orgrsc.orgorganicchemistrydata.orgchemicalbook.comnist.govspectrabase.comchemicalbook.comijstr.orgchemicalbook.comspectrabase.com

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAromatic (Ar-H)7.2 - 7.8
¹HMethylene (N-CH₂-Ar)~3.8
¹HMethine (CH-(CH₃)₂)~2.8
¹HAmine (NH)Broad, variable
¹HMethyl (CH-(CH₃)₂)~1.1
¹³CNitrile (C≡N)117 - 120
¹³CAromatic (Ar-C)125 - 145
¹³CMethylene (N-CH₂-Ar)~50
¹³CMethine (CH-(CH₃)₂)~48
¹³CMethyl (CH-(CH₃)₂)~22
¹⁵NNitrile (C≡N)-100 to -140
¹⁵NAmine (R₂NH)-300 to -350

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing unambiguous evidence for molecular connectivity and spatial relationships. researchgate.netprinceton.edusdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, and between the methine proton and the methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, regardless of whether they are bonded. This provides insights into the three-dimensional structure and conformational preferences of the molecule.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is employed to study the conformational dynamics of molecules. nih.govresearchgate.net For this compound, restricted rotation around the C-N bonds and nitrogen inversion could lead to the existence of different conformers. DNMR experiments, conducted at various temperatures, can provide information on the energy barriers between these conformers and determine the preferred conformation in solution. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₁H₁₄N₂. The exact mass can distinguish it from other compounds with the same nominal mass but different elemental compositions.

IonCalculated Exact Mass
[M+H]⁺175.1230
[M+Na]⁺197.1049

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Ionization Techniques for Compound Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds like this compound. The choice of ionization technique is critical for obtaining informative mass spectra.

For volatile and thermally stable compounds, Electron Ionization (EI) is a common hard ionization technique. In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The fragmentation of this compound would likely proceed through characteristic pathways. A primary fragmentation event would be the cleavage of the C-C bond between the benzyl (B1604629) ring and the methylene group (benzylic cleavage), which is a favored process. This would result in a stable, resonance-stabilized tropylium-like cation or a benzyl cation. Another significant fragmentation would involve the loss of an isopropyl group from the nitrogen atom. The dissociative ionization of benzonitrile itself can lead to the loss of HCN/HNC, forming benzyne (B1209423) radical cations. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for polar molecules and for analyzing samples from liquid solutions. nih.gov Given the presence of the basic secondary amine, this compound is readily protonated in a slightly acidic solution to form a pseudomolecular ion [M+H]⁺. ESI typically results in minimal fragmentation, making the molecular ion peak the most prominent in the spectrum, which is invaluable for confirming the molecular weight (174.25 g/mol ). cymitquimica.com Tandem mass spectrometry (MS/MS) studies on the [M+H]⁺ ion could induce fragmentation, often initiated by the loss of a neutral ammonia (B1221849) (or amine) molecule. nih.govresearchgate.net

Hypothetical Mass Spectrometry Data

Below is a table of plausible mass-to-charge ratios (m/z) for fragments of this compound under ESI-MS/MS conditions.

m/z (amu)Proposed Fragment IonFragmentation Pathway
175.1[M+H]⁺Protonated parent molecule
158.1[M-NH₃+H]⁺Loss of ammonia from the protonated molecule
132.1[M-C₃H₇+H]⁺Loss of isopropyl group
116.1[C₈H₆N]⁺Benzylic cleavage and rearrangement
104.1[C₇H₆N]⁺Loss of isopropylamine (B41738)
91.1[C₇H₇]⁺Tropylium (B1234903) ion from benzylic cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The most indicative peaks would be:

N-H Stretch: A moderate, single absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C≡N Stretch: A sharp, strong absorption band around 2220-2260 cm⁻¹ is the hallmark of the nitrile group. The conjugation with the aromatic ring slightly lowers this frequency. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the isopropyl and methylene groups) would be observed as strong bands just below 3000 cm⁻¹ (approx. 2850-2975 cm⁻¹). docbrown.info

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-H Bends: Aliphatic C-H bending vibrations for the isopropyl group would likely produce a characteristic doublet around 1365-1385 cm⁻¹, while methylene scissoring occurs near 1470 cm⁻¹. docbrown.info

Expected Infrared Absorption Bands

This table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H StretchSecondary AmineMedium
3010 - 3100C-H StretchAromaticMedium-Weak
2850 - 2975C-H StretchAliphatic (CH, CH₂, CH₃)Strong
2220 - 2260C≡N StretchNitrileStrong, Sharp
1450 - 1600C=C StretchAromatic RingMedium-Weak
1365 - 1385C-H BendIsopropyl (doublet)Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Molecules with conjugated π systems, known as chromophores, absorb light in the UV-Vis region. researchgate.net

The primary chromophore in this compound is the benzonitrile moiety. Benzonitrile itself exhibits π→π* transitions, analogous to those in benzene, which are typically observed in the UV region. The spectrum of benzonitrile vapor shows transitions around 260 nm (a weaker, forbidden transition) and a stronger transition near 200 nm. The presence of substituents on the benzene ring can shift the position (λ_max) and intensity (ε_max) of these absorption bands.

The isopropylamino-methyl group, while not directly conjugated to the ring, can act as an auxochrome. Its electron-donating character via the nitrogen lone pair can influence the electronic environment of the benzene ring, potentially causing a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzonitrile. Changes in solvent polarity can also influence the λ_max, as different solvents can stabilize the ground and excited states to varying degrees.

Hypothetical UV-Vis Absorption Data

The following table presents plausible absorption maxima for the compound in a common non-polar solvent like hexane (B92381).

Transition TypeExpected λ_max (nm)Solvent
π → π~275Hexane
π → π~230Hexane

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Methodologies

Obtaining a single, high-quality crystal is a prerequisite for X-ray diffraction analysis. nih.gov For a compound like this compound, several standard techniques could be employed:

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The key is to find a solvent in which the compound has moderate solubility. nih.gov

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. bldpharm.com Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting gradual crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down very slowly. bldpharm.com As the temperature decreases, solubility drops, leading to the formation of crystals.

The choice of solvent is crucial and often determined empirically. Solvents like ethanol, acetonitrile (B52724), or mixtures such as ethyl acetate (B1210297)/hexane would be potential candidates.

Data Collection and Refinement Procedures

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern of spots is recorded on a detector. goettingen-research-online.de

The data processing workflow involves several computational steps:

Integration: The raw diffraction images are processed to determine the position and intensity of each reflection. cymitquimica.com

Scaling and Merging: Intensities from multiple images are scaled and merged to create a single, comprehensive dataset. cymitquimica.com

Structure Solution: The "phase problem" is solved using computational methods (direct methods or Patterson methods) to generate an initial electron density map and a preliminary molecular model.

Structure Refinement: The initial model is refined by adjusting atomic coordinates and displacement parameters to achieve the best possible fit between the calculated diffraction pattern and the observed data. aip.org This iterative process minimizes a residual factor (R-factor), which indicates the quality of the agreement.

Typical Crystallographic Data Table

The following table shows representative (hypothetical) crystallographic parameters for a compound of this type.

ParameterValue
Chemical FormulaC₁₁H₁₄N₂
Formula Weight174.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z (molecules/unit cell)4
R-factor0.045

Intermolecular Interactions and Packing Analysis

The crystal structure reveals how molecules pack together in the solid state, which is governed by intermolecular interactions. researchgate.net For this compound, several key interactions would be expected to direct the crystal packing:

N-H···N Hydrogen Bonds: The most significant interaction would likely be a hydrogen bond between the secondary amine (N-H, the donor) of one molecule and the nitrogen atom of the nitrile group (the acceptor) of an adjacent molecule. researchgate.netrsc.org This type of interaction is a robust and well-known "supramolecular synthon" that often leads to the formation of infinite chains or discrete dimers in the crystal lattice. goettingen-research-online.deacs.org

C-H···π Interactions: Weak hydrogen bonds can form between the C-H bonds of the alkyl groups and the electron-rich π-system of the aromatic ring of a neighboring molecule.

van der Waals Forces: These non-specific attractive forces between all atoms are also crucial for achieving efficient packing in the crystal.

Analysis of these interactions helps in understanding the principles of molecular recognition and crystal engineering, which are fundamental to designing new materials with specific properties. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable technique for the separation, identification, and purification of the components of a mixture. For "this compound," with its secondary amine and nitrile functionalities, a range of chromatographic methods can be employed to assess its purity and, if necessary, to isolate it from starting materials, by-products, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like "this compound."

In a typical GC-MS analysis, the compound would be injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. For N-substituted benzylamines, a non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often employed. osti.gov The temperature of the GC oven is ramped up over time to facilitate the elution of the compound.

Following separation in the GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are then detected. The fragmentation pattern is a unique fingerprint of the molecule's structure. For N-isopropylbenzylamine, an isomer of the target compound, the major fragment ions observed in tandem mass spectrometry are at a mass-to-charge ratio (m/z) of 91 and 58. researchgate.netsemanticscholar.org The m/z 91 fragment corresponds to the tropylium cation ([C7H7]+), a characteristic fragment of benzyl compounds. The m/z 58 fragment is likely due to the cleavage of the benzylic C-N bond, resulting in the [CH3-CH=NH-CH3]+ iminium ion. The fragmentation of "this compound" under EI-GC-MS is expected to follow similar pathways, with the tropylium ion being a prominent peak. The presence of the nitrile group on the aromatic ring may lead to additional characteristic fragments.

A representative GC-MS method for a related N-substituted benzylamine (B48309) derivative might utilize the following parameters:

ParameterValue
GC Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min)
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-450

This table is a representative example based on methods for similar compounds and may require optimization for "this compound".

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For "this compound," reversed-phase HPLC is a primary method of choice.

In reversed-phase HPLC, a non-polar stationary phase, most commonly a C18-bonded silica (B1680970), is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. youtube.com For a compound like "this compound," a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile or methanol (B129727), is typically used. sielc.com An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the secondary amine is protonated. sielc.com

The separation of positional isomers, such as 2-, 3-, and 4-(Isopropylamino-methyl)-benzonitrile, can be challenging on standard C18 columns due to their similar hydrophobicities. nacalai.com However, specialized stationary phases, such as those with phenyl or mixed-mode characteristics, can provide alternative selectivities based on π-π interactions or a combination of hydrophobic and ion-exchange mechanisms, which may enhance the resolution of such isomers. sielc.com

Detection in HPLC can be achieved through various methods. Ultraviolet (UV) detection is common for aromatic compounds like "this compound" due to the presence of the benzene ring, which absorbs UV light. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS). wisdomlib.org

A potential starting point for an HPLC method for "this compound" is outlined below:

ParameterValue
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or Mass Spectrometry (ESI+)

This table represents a generic starting method that would require optimization.

"this compound" is a chiral compound, as the carbon atom of the isopropyl group attached to the nitrogen is a stereocenter. Therefore, it can exist as a pair of enantiomers. In many applications, particularly in the pharmaceutical industry, it is crucial to separate and quantify the individual enantiomers, as they can have different biological activities. Chiral chromatography is the most effective method for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For secondary benzylamines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often very effective. researchgate.netnih.gov These CSPs, particularly those with phenylcarbamate derivatives, can provide the necessary stereochemical recognition through a combination of hydrogen bonding, π-π interactions, and steric effects. scirp.org

Another important class of CSPs for the separation of amines is based on cyclodextrins. researchgate.netnih.gov Native or derivatized cyclodextrins can form inclusion complexes with the enantiomers, and differences in the stability of these complexes lead to separation. researchgate.netmdpi.com The choice of mobile phase is critical in chiral separations and can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). scirp.orgresearchgate.net The elution order of the enantiomers can sometimes be reversed by changing the CSP or the mobile phase composition. youtube.com

A typical screening approach for the chiral separation of "this compound" would involve testing several polysaccharide- and cyclodextrin-based columns with different mobile phases.

ParameterValue
Chiral Column Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) or Cyclodextrin-based
Mobile Phase (Normal Phase) n-Hexane / Ethanol with a basic additive (e.g., diethylamine)
Mobile Phase (Reversed Phase) Acetonitrile / Water with a buffer (e.g., ammonium (B1175870) acetate)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength

This table provides examples of conditions for chiral method development. The optimal column and mobile phase must be determined experimentally.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of 2-(Isopropylamino-methyl)-benzonitrile. These calculations are performed by solving the Schrödinger equation, offering insights into the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine the optimized molecular geometry. This process minimizes the energy of the molecule to find its most stable three-dimensional structure.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise lengths of the C-C bonds within the benzene (B151609) ring, the C≡N bond of the nitrile group, and the C-N and C-H bonds of the isopropylamino-methyl substituent. The optimized geometry provides a foundational understanding of the molecule's shape and steric profile.

Furthermore, DFT is used to calculate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can also be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterValue
C≡N bond length (Å)1.15
C-C (aromatic) bond lengths (Å)1.39 - 1.41
C-N (amine) bond length (Å)1.47
N-C (isopropyl) bond length (Å)1.48
C-C-N (benzonitrile) bond angle (°)178.5
C-N-C (amine) bond angle (°)115.0

Note: These are representative values and would need to be confirmed by actual calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be employed for more precise energy calculations and for benchmarking the results obtained from DFT. While computationally more expensive, ab initio calculations can provide a more accurate description of electron correlation effects, which can be important for molecules with complex electronic structures. These high-accuracy calculations are particularly useful for validating the energetic and geometric parameters obtained from more computationally efficient methods.

Conformational Analysis via Potential Energy Surface Scans

The flexibility of the isopropylamino-methyl side chain is a key structural feature of this compound. Conformational analysis can be performed by systematically rotating specific dihedral angles and calculating the corresponding energy. This process generates a potential energy surface (PES) scan. For this molecule, key dihedral angles to investigate would be the C-C-N-C angle linking the benzene ring to the amine group and the C-N-C-H angle of the isopropyl group. The PES scan would identify the low-energy conformers (rotamers) and the energy barriers between them, providing insight into the molecule's conformational preferences and flexibility at different temperatures.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Investigation of Dynamic Behavior and Conformational Flexibility

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. By running simulations for nanoseconds or longer, it is possible to observe the time-evolution of the molecule's conformation. This allows for the exploration of the accessible conformational space and the transitions between different stable and metastable states. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the wagging and twisting of the isopropylamino-methyl group relative to the rigid benzonitrile (B105546) core.

Solvent Effects on Molecular Conformation

The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying the effects of a solvent on the conformation of this compound. By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, it is possible to observe how interactions such as hydrogen bonding between the amine group and the solvent affect the preferred conformation of the solute. The radial distribution function can be calculated from the simulation to understand the structuring of solvent molecules around specific functional groups of the solute. These simulations can reveal whether the presence of a solvent stabilizes certain conformers over others, which is crucial for understanding the molecule's behavior in solution.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting the spectroscopic parameters of this compound, which can aid in its identification and structural elucidation. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. By calculating the optimized geometry of the molecule, it is possible to predict various spectroscopic data.

For instance, theoretical calculations can provide predictions for Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are based on the calculated electron density around the nuclei. While no specific studies on this compound are publicly available, the methodology would involve a DFT calculation at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) to obtain the optimized molecular structure. Subsequent calculations would then determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

Similarly, theoretical Infrared (IR) spectra can be generated. After geometric optimization, a frequency calculation is performed. This calculation provides the vibrational modes of the molecule, their corresponding frequencies, and their intensities. These theoretical frequencies can be compared with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the theoretical models.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

ParameterPredicted ValueMethod
¹H NMR (ppm)Varies per protonDFT/B3LYP/6-311+G(d,p)
¹³C NMR (ppm)Varies per carbonDFT/B3LYP/6-311+G(d,p)
IR (cm⁻¹) - C≡N stretch~2230 cm⁻¹DFT/B3LYP/6-311+G(d,p)
IR (cm⁻¹) - N-H stretch~3350 cm⁻¹DFT/B3LYP/6-311+G(d,p)

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual predicted values would require specific calculations for this compound.

Reactivity Prediction and Mechanistic Insights via Computational Approaches

Computational chemistry provides powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions.

Transition State Characterization

To understand the kinetics of a chemical reaction involving this compound, it is crucial to identify and characterize the transition state (TS). The transition state is the highest energy point along the reaction pathway that connects reactants and products. Computational methods, particularly quantum chemical calculations, can be used to locate the geometry of the transition state and calculate its energy.

The process involves searching the potential energy surface for a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once a candidate for the transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy of the reaction, a key parameter in determining the reaction rate.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps out the entire reaction pathway from the transition state down to the reactants and products. This analysis provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and bond formation. By visualizing the IRC, researchers can confirm that the identified transition state indeed connects the desired reactants and products. This detailed mechanistic information is invaluable for understanding how a reaction proceeds and for designing new reactions or optimizing existing ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Conceptual Focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a QSAR model for a series of compounds analogous to this compound would involve several key steps:

Data Set Selection: A dataset of structurally related molecules with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, often involving an external test set of compounds that were not used in the model development.

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Docking and Ligand-Protein Interaction Studies (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, which is typically a protein. This method is widely used in drug discovery to understand the interactions between a potential drug molecule, such as this compound, and its biological target.

The molecular docking process involves two main components:

Search Algorithm: This component generates a large number of possible conformations of the ligand within the binding site of the protein.

Scoring Function: This component estimates the binding affinity for each of these conformations and ranks them. The top-ranked poses are then analyzed to understand the key interactions.

The results of a molecular docking study can provide valuable insights into the binding mode of a ligand, including the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This information can be used to rationalize the observed biological activity and to guide the design of new ligands with improved binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for a Set of Ligands

LigandDocking Score (kcal/mol)Key Interacting Residues
Ligand A-8.5TYR22, PHE87, LYS112
Ligand B-7.9TYR22, ASP86
This compound (Hypothetical) -7.2 TYR22, ILE84, ASP86
Ligand C-6.5ILE84

Note: This table presents hypothetical docking scores and interacting residues to illustrate the type of data obtained from a molecular docking study. The values for this compound are purely illustrative.

Application As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis Research

Utility of the Benzonitrile (B105546) Moiety as a Precursor

The benzonitrile group is a highly versatile functional group in organic chemistry, serving as a precursor to a wide array of other functionalities. atamankimya.comatamanchemicals.comwikipedia.org Its utility is central to the synthetic potential of 2-(Isopropylamino-methyl)-benzonitrile. The nitrile group (C≡N) is a strong electron-withdrawing group and can be transformed into various other chemical entities. tcichemicals.com

Key transformations of the benzonitrile moiety include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or partially hydrolyzed to form a primary amide. This transformation is fundamental for converting the nitrile into a different type of carbonyl derivative.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile group into a primary amine (aminomethyl group).

Organometallic Addition: The nitrile carbon is susceptible to nucleophilic attack by organometallic reagents, such as Grignard or organolithium reagents. Subsequent hydrolysis of the resulting imine intermediate leads to the formation of ketones. wikipedia.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides can produce tetrazole rings, which are important pharmacophores. tcichemicals.com

Coordination Chemistry: Benzonitrile can act as a ligand in transition metal complexes, such as with palladium. These complexes, like PdCl₂(PhCN)₂, are often used as synthetic intermediates because the benzonitrile ligand is easily displaced by stronger ligands, facilitating catalytic cycles. atamankimya.comatamanchemicals.comwikipedia.org

The presence of these reactive pathways makes the benzonitrile portion of this compound a key handle for molecular elaboration.

Table 1: Synthetic Transformations of the Benzonitrile Group

Reagent(s)Product Functional Group
H₃O⁺, heatCarboxylic Acid
H₂O₂, baseAmide
H₂, Pd/C or LiAlH₄Primary Amine
R-MgBr, then H₃O⁺Ketone
NaN₃Tetrazole
PdCl₂Palladium Complex

Role of the Amine Functionality in Cascade Reactions

The secondary amine functionality, specifically the isopropylamino-methyl group, imparts another layer of reactivity to the molecule. Amines are well-established nucleophiles and bases, and they play a crucial role in initiating cascade reactions—sequences of intramolecular or intermolecular reactions that occur in a single pot to rapidly build molecular complexity. youtube.com

The amine in this compound can participate in several types of cascade sequences:

Enamine Formation: The secondary amine can react with ketones or aldehydes to form enamines. These enamines can then act as nucleophiles in subsequent bond-forming steps, a strategy often employed in cooperative catalysis. nih.gov

Mannich-type Reactions: The amine can act as the amine component in Mannich reactions, reacting with a non-enolizable aldehyde and a carbon acid to form β-amino carbonyl compounds.

Aza-Michael Additions: As a nucleophile, the amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds or nitriles. nih.gov

Catalyst in Asymmetric Synthesis: Chiral amines are widely used as organocatalysts. While this compound is achiral, its derivatives could be resolved or rendered chiral to direct stereoselective transformations. rsc.orgnih.gov

These reactions highlight the amine's capacity to initiate complex transformations, leading to the efficient synthesis of diverse heterocyclic and polycyclic structures.

Synthesis of Polycyclic and Heterocyclic Systems, including Substituted Isoquinolines

The dual functionality of this compound makes it an attractive starting material for synthesizing polycyclic and heterocyclic systems. The strategic placement of the amine and nitrile groups on the benzene (B151609) ring is particularly suited for intramolecular cyclization strategies.

A significant application lies in the synthesis of substituted isoquinolines. Research has demonstrated that lithiated o-tolualdehyde imines can condense with nitriles to form substituted isoquinolines. nih.gov In this type of reaction, a related ortho-lithiated species generated from a molecule like this compound could theoretically undergo intramolecular cyclization. A more direct approach involves the reaction of a lithiated benzylamine (B48309) derivative with a nitrile.

A versatile method for synthesizing polysubstituted isoquinolines involves the direct condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This reaction proceeds through an eneamido anion intermediate that can be trapped with electrophiles to afford a diverse array of highly substituted isoquinolines. nih.gov While this specific example uses an external nitrile, the principle demonstrates the utility of ortho-functionalized benzene derivatives in constructing the isoquinoline (B145761) core.

Table 2: Examples of Substituted Isoquinolines from Nitrile Condensation nih.gov

Nitrile ReactantElectrophileResulting Isoquinoline
BenzonitrileNone3-Phenylisoquinoline
BenzonitrileMethyl Iodide4-Methyl-3-phenylisoquinoline
Acetonitrile (B52724)None3-Methylisoquinoline

Stereoselective Synthesis of Complex Molecules Utilizing this compound Scaffolds

The scaffold of this compound can be envisioned as a platform for stereoselective synthesis. Although the parent molecule is achiral, its derivatives can incorporate chirality, which can then direct the stereochemical outcome of subsequent reactions. For instance, the amine nitrogen could be part of a chiral auxiliary, or stereocenters could be introduced on the isopropyl group or the benzylic carbon.

While specific examples utilizing this compound in published stereoselective syntheses are not prominent, the principles of asymmetric catalysis using amine scaffolds are well-established. For example, cooperative enamine-Brønsted acid catalysis has been used for the three-component cascade reaction of cyclic ketones, arylamines, and benzoylmethylene malonates to access 4,5,6,7-tetrahydro-1H-indoles in high yields and with wide substrate scopes. nih.gov Such strategies could potentially be adapted to chiral derivatives of this compound to control the formation of new stereocenters.

Development of Novel Methodologies for C-C and C-N Bond Formation

The structure of this compound is well-suited for investigations into new carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in organic synthesis. pageplace.deresearchgate.net

C-N Bond Formation: The secondary amine is a nucleophile ready to participate in C-N coupling reactions. Modern methods like the Buchwald-Hartwig amination, which couples amines with aryl halides or triflates using a palladium catalyst, could be used to arylate the amine nitrogen of this molecule. tcichemicals.com This would lead to more complex tertiary amine structures. The development of more sustainable, transition-metal-free methods for C-N bond formation is an active area of research. researchgate.net

C-C Bond Formation: The aromatic ring of the benzonitrile moiety can participate in various C-C bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov The position of the activating/directing groups (amine and nitrile) would influence the regioselectivity of these reactions. Furthermore, the nitrile group itself is a precursor for C-C bond formation via addition of organometallic reagents. wikipedia.org

Table 3: Potential Cross-Coupling Reactions for this compound Derivatives

Reaction NameCoupling PartnersBond FormedCatalyst (Typical)
Buchwald-HartwigAryl Halide + AmineC(aryl)-NPalladium
SuzukiAryl Halide + Boronic AcidC(aryl)-C(aryl)Palladium
SonogashiraAryl Halide + Terminal AlkyneC(aryl)-C(alkyne)Palladium/Copper

Role in the Synthesis of Related Derivatives, such as Thiazolones

The functional groups present in this compound make it a potential precursor for a variety of heterocyclic derivatives, including thiazolones and their relatives. Thiazolidinones and related thiazole (B1198619) derivatives are important scaffolds in medicinal chemistry. nih.govekb.eg

The synthesis of 4-thiazolidinones often involves the condensation of an amine, a carbonyl compound, and a mercapto-carboxylic acid (like thioglycolic acid). nih.gov The secondary amine of this compound could serve as the amine component in such a multi-component reaction.

Additionally, cascade reactions involving enaminones, potassium thiocyanate (B1210189) (KSCN), and anilines have been developed for the temperature-controlled synthesis of 2-aminothiazoles and 2-iminothiazolines. acs.org While this specific reaction uses anilines, the general principle of using an amine nucleophile to construct the thiazole ring is applicable. The amine functionality within this compound could potentially be used in similar synthetic strategies to generate novel thiazole-containing compounds.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways to 2-(Isopropylamino-methyl)-benzonitrile and its Analogs

While classical methods provide viable routes to this compound, future research will likely focus on developing more efficient, versatile, and novel synthetic strategies. The primary and most direct pathway involves the reductive amination of 2-formylbenzonitrile with isopropylamine (B41738). However, advanced perspectives call for exploring alternative and potentially more innovative routes to both the parent compound and its derivatives.

Several established methods for synthesizing aminobenzonitriles could be adapted and optimized. patsnap.com These include the reduction of nitrobenzonitriles google.com, dehydration of aminobenzamides researchmap.jpasianpubs.org, and cyanation of corresponding haloanilines. researchgate.net A particularly efficient, high-yielding protocol has been reported for the Pd(0)-catalyzed direct cyanation of o-bromoaniline with NaCN. researchgate.net The synthesis of quinoline (B57606) derivatives has also been achieved starting from 2-aminobenzonitrile, highlighting its utility as a building block. connectjournals.comresearchgate.net

A comparative overview of potential synthetic approaches is presented below.

Synthetic Pathway Precursors Key Transformation Potential Advantages/Challenges
Direct Reductive Amination 2-Formylbenzonitrile, IsopropylamineImine formation followed by reductionStraightforward, high atom economy; requires control of over-alkylation.
Nucleophilic Substitution 2-(Bromomethyl)benzonitrile, IsopropylamineSN2 reactionSimple reaction; precursor may be less stable.
Cyanation of an Aniline Derivative 2-Bromo-N-isopropylanilinePalladium-catalyzed cyanationHigh yield potential researchgate.net; requires transition metal catalyst and cyanide source.
Amide Dehydration 2-Aminobenzamide derivativesDehydration using specific reagentsCan be chemo-selective without protecting the amino group under certain conditions. researchmap.jpasianpubs.org
Nitrile Synthesis from Aldehydes 2-((Isopropylamino)methyl)benzaldehydeConversion of aldehyde to nitrileMultiple methods exist organic-chemistry.org; adds a step to the synthesis.

Future research would focus on catalyst development (e.g., non-noble metal catalysts), one-pot procedures, and methods that offer greater functional group tolerance for the synthesis of complex analogs.

Investigation of Non-Conventional Reaction Environments (e.g., Flow Chemistry, Mechanochemistry)

Moving away from traditional batch reactors, the synthesis of this compound and its analogs could be significantly enhanced by employing non-conventional reaction environments.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for reactions involving hazardous intermediates or exothermic steps. researchgate.net Flow chemistry has been successfully applied to the synthesis of nitriles and related compounds. For instance, a cyanide-free synthesis of aryl nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC) has been demonstrated in a continuous flow system, achieving high yields with short residence times. rsc.orgrsc.org This approach improves the safety profile by avoiding toxic cyanide reagents. rsc.org Similarly, the generation of highly reactive intermediates like benzynes for use in cycloadditions has been made safer and more scalable in flow reactors. semanticscholar.orgacs.org Adapting the synthesis of this compound to a flow system could enable safer handling of reagents, reduce reaction times, and facilitate easier scale-up for industrial applications. researchgate.netrsc.org

Mechanochemistry: This technique involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), often eliminating the need for bulk solvents. Mechanochemical methods are being explored as a practical, metal- and solvent-free approach for nitrile synthesis from amides. acs.org Such a process for the target compound would align with green chemistry principles by minimizing solvent waste.

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Future synthetic strategies will be increasingly judged by their environmental impact. For this compound, this involves a focus on green chemistry principles. Key areas of development include:

Cyanide-Free Nitrile Synthesis: As mentioned, flow chemistry provides a platform for avoiding highly toxic reagents like hydrogen cyanide or its salts. rsc.org Alternative nitrile sources, such as 1,4-dicyanobenzene in photochemical methods, offer a milder, more sustainable route. organic-chemistry.org

Catalytic Systems: Research into replacing stoichiometric reagents with catalytic amounts of more environmentally benign metals is crucial. The use of non-noble metal oxide-based nanocatalysts for nitrile synthesis is an area of active research. medcraveonline.com For amination steps, developing catalysts that operate under milder conditions with lower catalyst loading reduces energy consumption and waste.

Green Solvents: The use of ionic liquids as recyclable agents has been proposed for the synthesis of benzonitrile (B105546), where the ionic liquid can act as both a solvent and a catalyst. rsc.org Other green solvents, or ideally solvent-free conditions as seen in mechanochemistry, will be a priority. acs.org

Atom Economy: Designing synthetic routes, such as direct reductive amination, that maximize the incorporation of atoms from the reactants into the final product is a fundamental green chemistry goal.

Integration with High-Throughput Experimentation and Automation in Chemical Research

The discovery of novel properties and applications for derivatives of this compound can be dramatically accelerated through automation and high-throughput experimentation (HTE). youtube.com HTE platforms use multi-well plates to perform a large number of reactions in parallel on a small scale, allowing for rapid screening of conditions and reagents. youtube.comchemrxiv.org

This technology can be applied to:

Reaction Optimization: Quickly screen a wide array of catalysts, solvents, bases, and temperature conditions to find the optimal protocol for synthesizing the parent compound or its analogs. youtube.com

Library Synthesis: Automate the production of large, diverse collections of derivatives for structure-property relationship studies (see Section 7.6). nih.govresearchgate.net This is particularly valuable in medicinal chemistry for shortening drug discovery timelines. innovationnewsnetwork.comoxfordglobal.com

The integration of HTE with machine learning algorithms can create "self-driving labs" that not only perform experiments but also analyze the data to intelligently propose the next set of reactions, further accelerating the research cycle. youtube.comnih.govoxfordglobal.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimization and control. Advanced spectroscopic probes allow for non-invasive, real-time monitoring of chemical reactions as they occur.

FlowNMR Spectroscopy: High-resolution FlowNMR is an excellent tool for tracking the concentration of reactants, intermediates, and products directly in the reaction stream without the need for sampling. rsc.org This would provide precise kinetic data for the formation of this compound, helping to identify rate-limiting steps and reaction bottlenecks. rsc.org

Mass Spectrometry: Techniques like pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS) are highly sensitive for detecting transient catalytic intermediates. uvic.ca This has been used to monitor the individual steps of catalytic amination reactions, such as the Buchwald-Hartwig amination, in real-time. rsc.orgchemrxiv.orgresearchgate.net Applying this to the synthesis of the target compound could provide invaluable mechanistic insights.

Expanding the Library of Derivatives for Structure-Property Relationship Studies (Methodological Focus)

The true potential of this compound lies in its use as a scaffold for creating a library of derivatives. A methodological focus on systematic structural modification would be key to establishing robust structure-property relationships (SPRs). The goal is to understand how specific changes to the molecular structure influence its chemical, physical, and biological properties. researchgate.net

The core scaffold offers several points for diversification:

Modification Site Potential Modifications Objective of Study
Isopropyl Group Vary alkyl chain length (methyl, ethyl, butyl), introduce branching, add cyclic structures (e.g., cyclohexyl).Probe steric and lipophilic requirements for receptor binding or material interaction.
Amino Linker Modify the linker length (e.g., ethylamine), introduce chirality, or incorporate into a heterocyclic ring.Investigate the impact of conformation and basicity on activity.
Benzonitrile Ring Introduce electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -F, -NO₂) at various positions.Modulate electronic properties, polarity, and metabolic stability. Study the impact on the nitrile group's reactivity and coordination ability. researchgate.net

By creating and testing this expanded library, researchers can build predictive models (Quantitative Structure-Activity Relationships, QSAR) to guide the design of new molecules with optimized properties for specific applications. researchgate.net

Opportunities for Collaborative Research in Medicinal and Materials Chemistry (Focus on Chemical Scaffolding)

The this compound structure is a versatile chemical scaffold that opens doors for interdisciplinary collaboration.

Materials Chemistry: The nitrile group is a useful functional handle in polymer and materials science for post-synthesis modification or as a coordinating ligand in metal-organic frameworks (MOFs). The amino group provides another site for reaction, allowing the molecule to act as a bifunctional linker. Collaborative projects with materials scientists could investigate the incorporation of this scaffold into novel polymers, functional surfaces, or crystalline materials with unique electronic or adsorptive properties.

By focusing on the molecule as a fundamental building block, collaborative research can leverage its inherent chemical functionalities to create novel and valuable contributions to both medicine and materials science.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-(isopropylamino-methyl)-benzonitrile with high yield and purity?

  • Methodological Answer : The synthesis of benzonitrile derivatives typically involves reductive amination or nucleophilic substitution. For example, 2-(Pentan-2-ylamino)benzonitrile was synthesized using 2-aminobenzonitrile and ketones (e.g., 2-pentanone) in methanol under reflux, followed by purification via column chromatography . Optimizing solvent choice (e.g., methanol for polar intermediates) and reaction time (12–24 hours) can improve yield. Monitoring reaction progress using TLC and employing IR spectroscopy to confirm imine formation are critical steps.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm, isopropyl CH at δ 1.2–1.4 ppm) and confirm substitution patterns.
  • IR Spectroscopy : A nitrile stretch near 2220 cm⁻¹ and N–H stretches (~3300 cm⁻¹) validate functional groups.
  • HR-MS : Accurate mass measurement (e.g., [M+H]⁺) confirms molecular formula.
    These methods were validated in analogous compounds like 2-[(1-Phenylethyl)amino]benzonitrile .

Q. How do substituents influence the solubility and melting points of benzonitrile derivatives?

  • Methodological Answer : Bulky alkyl groups (e.g., isopropyl) reduce solubility in polar solvents due to increased hydrophobicity. For instance, 2-[(4-Methylpentan-2-yl)amino]benzonitrile exhibits lower water solubility compared to unsubstituted analogs. Melting points correlate with molecular symmetry; derivatives like 2-(3,3-Dimethylbutan-2-yl)benzonitrile have higher melting points (~120°C) due to crystalline packing .

Advanced Research Questions

Q. What intermediates are critical in synthesizing benzonitrile derivatives via Wittig reactions?

  • Methodological Answer : A bromomethyl intermediate (e.g., 2-(bromomethyl)benzonitrile) is often generated from o-cyanotoluene through bromination. This intermediate is converted to a phosphonium salt for Wittig reactions, yielding styrylbenzonitrile derivatives (e.g., 2-(4-methylstyryl)benzonitrile). Isomeric purity (trans/cis) can be controlled using sterically hindered aldehydes .

Q. How can researchers evaluate the cytotoxic potential of this compound against cancer cell lines?

  • Methodological Answer :

Cell Culture : Use adherent cell lines (e.g., MCF-7, MDA-MB-231) in DMEM supplemented with 10% FBS.

Treatment : Dissolve the compound in DMSO (≤0.1% final concentration) and test at 1–100 μM.

Viability Assay : Perform MTT assays after 48–72 hours; compare IC₅₀ values to reference drugs (e.g., etoposide).

Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) .

Q. What methodologies determine the binding parameters of benzonitrile derivatives with radicals like DPPH?

  • Methodological Answer : Spectrophotometric titration at 517 nm tracks DPPH radical scavenging. Binding constants (K) and free energy (ΔG) are calculated using the Benesi-Hildebrand equation. For example, 3-(ferrocenylmethylamino)benzonitrile showed a K of 1.2 × 10⁴ M⁻¹, indicating strong radical interaction .

Q. How does single-crystal X-ray diffraction aid in understanding the molecular conformation of benzonitrile derivatives?

  • Methodological Answer : Crystallize the compound in ethanol/water, and collect data at 293 K (Mo-Kα radiation). Refinement with SHELXL software reveals bond angles and dihedral planes. For 2-(2-hydroxybenzylideneamino)benzonitrile, the nitrile group exhibited a 15° deviation from the aromatic plane, impacting electronic conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopropylamino-methyl)-benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino-methyl)-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.